molecular formula C28H31NO10 B14502833 7-Dis-O-methylnogarol CAS No. 64267-47-6

7-Dis-O-methylnogarol

Cat. No.: B14502833
CAS No.: 64267-47-6
M. Wt: 541.5 g/mol
InChI Key: LWYJUZBXGAFFLP-GHSKUSHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Dis-O-methylnogarol involves several steps, starting with the modification of nogalamycin. The process typically includes the methylation of specific hydroxyl groups on the nogalamycin molecule. This is achieved through the use of methylating agents under controlled conditions to ensure the selective methylation of the desired positions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: 7-Dis-O-methylnogarol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinone derivatives, while reduction can lead to the formation of hydroquinone derivatives .

Mechanism of Action

The mechanism of action of 7-Dis-O-methylnogarol involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell division and induces apoptosis in cancer cells . The primary molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair .

Properties

CAS No.

64267-47-6

Molecular Formula

C28H31NO10

Molecular Weight

541.5 g/mol

IUPAC Name

(1R,10S,21R,22R,23R,24S)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

InChI

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19-,23+,25-,26+,27?,28+/m0/s1

InChI Key

LWYJUZBXGAFFLP-GHSKUSHPSA-N

Isomeric SMILES

C[C@@]12[C@H]([C@H]([C@H]([C@@H](O1)OC3=C4C(=C(C=C23)O)C(=O)C5=C(C4=O)C=C6CC(C[C@@H](C6=C5O)OC)(C)O)O)N(C)C)O

Canonical SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.